(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O4 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Clinical Candidates
K. Shibuya et al. (2018) discuss the discovery of a clinical candidate related to the chemical . The compound, an aqueous-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), shows potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anti-Malarial Agents
W. Cunico et al. (2009) studied derivatives with anti-malarial activity. These derivatives include structural elements similar to the queried compound, indicating potential applications in anti-malarial therapies (Cunico et al., 2009).
Luminescent Properties
Jiaan Gan et al. (2003) explored the luminescent properties of piperazine-substituted naphthalimide model compounds. These properties are relevant to the queried compound, suggesting potential applications in fluorescence and photonics (Gan et al., 2003).
Antidepressant Research
S. Pérez-Silanes et al. (2001) focused on derivatives for potential antidepressant use. They found that certain piperazine-1-yl propane derivatives led to promising results, highlighting the therapeutic potential of related compounds (Pérez-Silanes et al., 2001).
Structural Elucidation in Pharmacology
S. Naveen et al. (2018) conducted structural elucidation of a compound similar to the queried molecule. Understanding the structural aspects can aid in designing more effective pharmaceuticals (Naveen et al., 2018).
Organotin(IV) Derivatives in Cancer Research
F. Shaheen et al. (2018) studied organotin(IV) derivatives, including compounds with structural similarities, for their antibacterial, antifungal, and cytotoxic activities. This research suggests potential applications in cancer treatment (Shaheen et al., 2018).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4.ClH/c1-2-13-27-20-7-6-19(22-23-20)24-9-11-25(12-10-24)21(26)8-4-16-3-5-17-18(14-16)29-15-28-17;/h3-8,14H,2,9-13,15H2,1H3;1H/b8-4+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIVPSYLZFZIMF-ZFXMFRGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride |
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